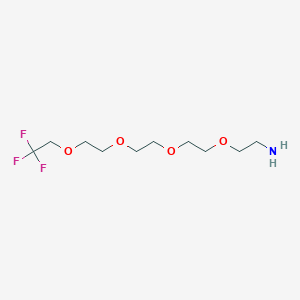
APN-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
APN-amine is a bifunctional crosslinker for thiol-to-carboxyl coupling . The coupling can be performed with high selectivity in a biological medium using mild reaction conditions . The amino group readily reacts with activated carboxylic acids (e.g., NHS-esters) in basic conditions to produce stable amide bonds .
Synthesis Analysis
The synthesis of amines, such as APN-amine, involves various methods including reduction of nitriles and amides, S N 2 reactions of alkyl halides with ammonia or an alkylamine, and reductive amination of aldehydes or ketones .Molecular Structure Analysis
Amines typically have three bonds and one pair of lone pair electrons. This makes the nitrogen sp3 hybridized, trigonal pyramidal, with a bond angle of roughly 109.5° .Chemical Reactions Analysis
Amines can undergo various reactions including alkylation and acylation. Primary, secondary, and tertiary amines can be alkylated by reaction with a primary alkyl halide .Physical And Chemical Properties Analysis
APN-amine is a solid substance that is soluble in DCM, THF, DMF, and DMSO . It is stored at -20°C .Aplicaciones Científicas De Investigación
Synthesis and Material Applications : APN-amine is used in the synthesis and improvement of various materials. Augustine et al. (2014) reported that APN with amine functionalities can significantly reduce the cure initiation temperature of phthalonitrile systems and enhance thermal stability (Augustine et al., 2014). Additionally, the introduction of hydroxyl terminated poly ether ether ketone (PEEK) was found to reduce the brittleness of these materials, improving their lap shear strength.
Biomedical Applications : In the biomedical field, APN-amine derivatives are explored for their potential in controlled drug release and tissue engineering. For instance, Bhingaradiya et al. (2017) synthesized amphiphilic conetwork (APCN) gels of poly(β-amino esters) and poly(amido amine) with tunable degradability, which are useful for controlled drug release (Bhingaradiya et al., 2017).
Cancer Research : In cancer research, APN-amine derivatives have been investigated as inhibitors of aminopeptidase N (APN/CD13), a protein associated with cancer growth. Yang et al. (2009) synthesized novel chloramphenicol amine derivatives that exhibited potent inhibitory activity against APN, which could be significant in developing new cancer therapies (Yang et al., 2009).
Environmental Applications : APN-amine has also found applications in environmental science. For example, Subbaiah and Kim (2016) utilized aminated pumpkin seed powder (APSP) as an adsorbent for removing methyl orange from aqueous solutions, demonstrating its potential in water treatment processes (Subbaiah & Kim, 2016).
Sensor Technology : APN-amine derivatives are employed in the development of sensors. Li et al. (2006) developed a novel fluorescence ratiometric pH sensor using covalently immobilized piperazinyl-1,8-napthalimide and benzothioxanthene, showcasing the application of APN-amine in sensor technology (Li et al., 2006).
Direcciones Futuras
Propiedades
IUPAC Name |
4-amino-N-[4-(2-cyanoethynyl)phenyl]butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c14-9-1-3-11-5-7-12(8-6-11)16-13(17)4-2-10-15/h5-8H,2,4,10,15H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLTVJTXRTMTNBC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#CC#N)NC(=O)CCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-N-(4-(2-cyanoethynyl)phenyl)butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

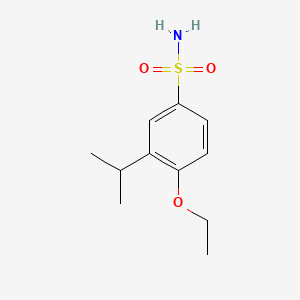

![N-(5-chloro-2-pyridinyl)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B604903.png)

![8-hydroxy-4,5-dihydro-7H,10H-pyrano[3,2-c]pyrrolo[3,2,1-ij]quinoline-7,10-dione](/img/structure/B604908.png)
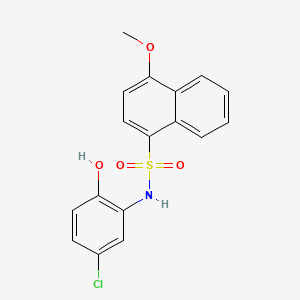

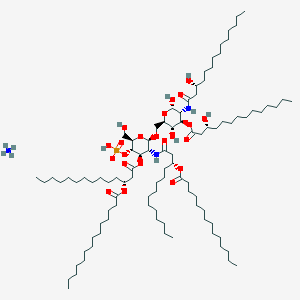
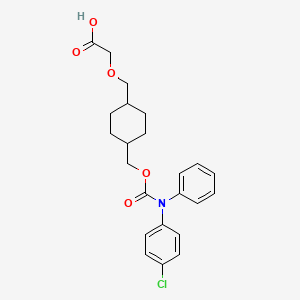


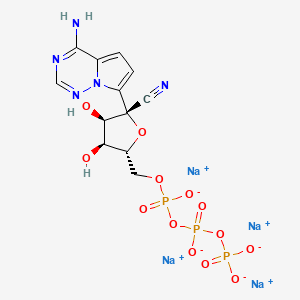
![[10-(Diethoxy-phosphoryl)-decyl]-phosphonic acid](/img/structure/B604921.png)
